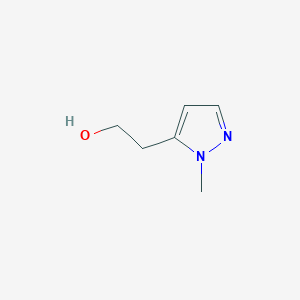
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 924911-13-7 . It has a molecular weight of 126.16 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)ethanol .
Synthesis Analysis
While specific synthesis methods for “2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” were not found, imidazole, a similar heterocyclic compound, has been synthesized using glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The InChI code for “2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is 1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol” is a liquid at room temperature . The storage temperature and shipping temperature for this compound were not specified in the search results .Aplicaciones Científicas De Investigación
Structural Characterization and Analysis
- Structural Characterization: The pyrazoline compound closely related to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This research contributes to understanding the molecular structure and crystallization properties of such compounds (Delgado et al., 2020).
Synthesis and Chemical Reactivity
Synthesis of Novel Compounds
Studies on the synthesis and characterization of novel compounds involving pyrazol derivatives like 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol have been conducted. These studies are significant for the development of new chemical entities with potential applications in various fields (Kariuki et al., 2022).
Research in Organometallic Chemistry
Investigations into the synthesis and spectroscopic analysis (including IR, NMR, and Mössbauer) of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes have been conducted. These studies contribute to the broader understanding of organometallic compounds and their potential applications (Pettinari et al., 1995).
Applications in Photophysics and Photochemistry
- Study of Photoreactions: Research into photoreactions of compounds such as 2-(1H-pyrazol-5-yl)pyridine, a close relative of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, has shown unique properties like excited-state intramolecular proton transfer. Such studies are crucial in understanding the photophysical properties of these compounds (Vetokhina et al., 2012).
Catalysis and Green Chemistry
- Catalytic Applications: A study demonstrating the one-pot synthesis of certain pyrazol-5-ol derivatives using ammonium acetate as a catalyst highlights the role of such compounds in facilitating greener and more efficient chemical processes (You, Lei, & Hu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMMHAXQLTITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)
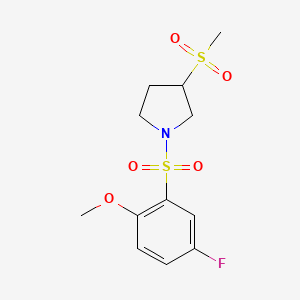
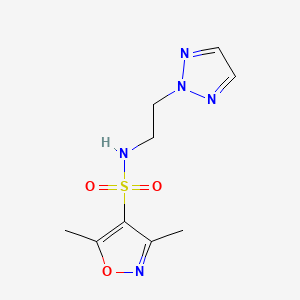
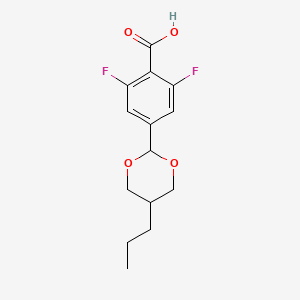
![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)
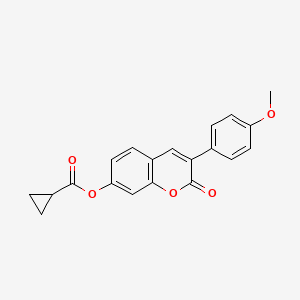
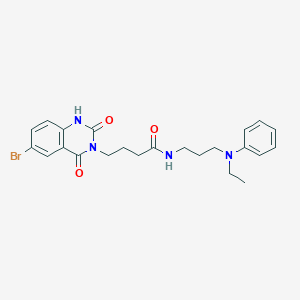
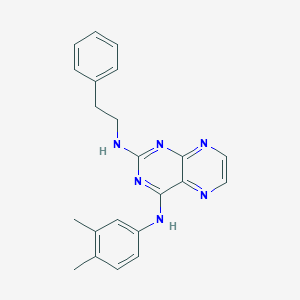
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)

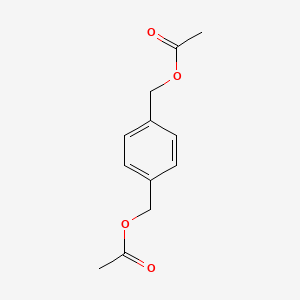
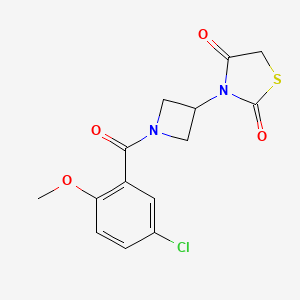
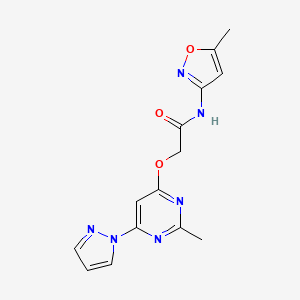
![(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2633383.png)